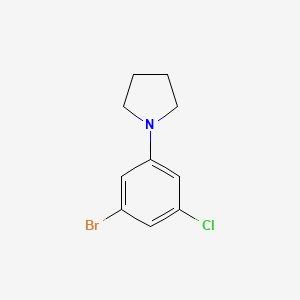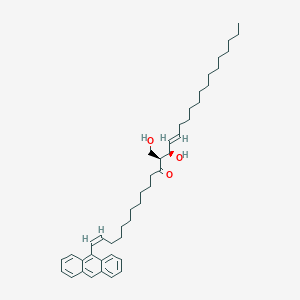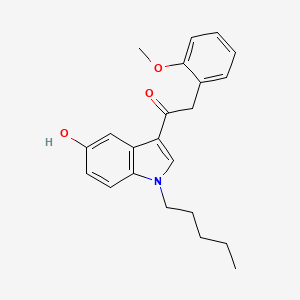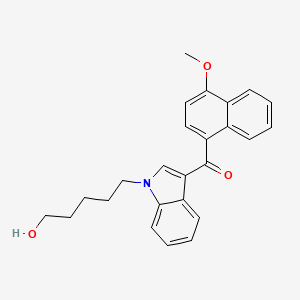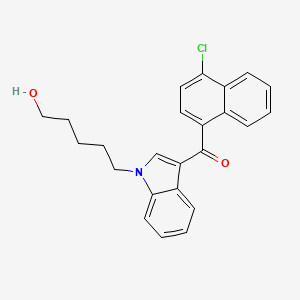
3-(Naphthalen-1-yl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-based compounds are widely used in organic chemistry due to their unique structure and properties . They typically consist of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Synthesis Analysis
The synthesis of naphthalene-based compounds often involves various organic reactions . For example, one study reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of naphthalene-based compounds can be analyzed using various spectroscopic techniques, such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .Chemical Reactions Analysis
Naphthalene-based compounds can undergo a variety of chemical reactions . For instance, they can be converted into a variety of heterocyclic systems of synthetic and biological importance .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene-based compounds can be determined using various analytical techniques . For example, the density functional theory (DFT) method can be used to obtain the optimized structure .科学的研究の応用
Supramolecular Aggregation
3-(Naphthalen-1-yl)-5-nitrobenzoic acid shows significant potential in supramolecular chemistry. Suzuki et al. (1999) demonstrated its ability to form charge-transfer complexes with aromatic hydrocarbons, exhibiting size and shape selectivity. This compound forms dimers through O−H···O hydrogen bonding and creates two-dimensional sheetlike networks via C−H···O hydrogen bonding, which is essential for its recognition properties in complexation processes (Suzuki et al., 1999).
Nanocomposites in Concrete
In the field of construction materials, 3-(Naphthalen-1-yl)-5-nitrobenzoic acid can play a role in the development of nanocomposites. Raki et al. (2004) explored its intercalation into layered double hydroxide-like host materials. This process leads to novel orientations of the compound in the interlayer space, suggesting potential applications in cement and concrete science, particularly in controlling the kinetics of cement hydration (Raki et al., 2004).
Thermally Stable Polymers
3-(Naphthalen-1-yl)-5-nitrobenzoic acid is a precursor in the synthesis of thermally stable polymers. Mehdipour‐Ataei et al. (2004) demonstrated its use in producing pyridine-based ether ester diamines, which were then used to create thermally stable poly (ether ester amide)s. This highlights its utility in developing materials with high thermal resistance and potential applications in various industrial sectors (Mehdipour‐Ataei et al., 2004).
Tautomerism Studies
The compound's structural characteristics make it a subject of interest in tautomerism studies. Hristova et al. (2017) examined its tautomerism, combining theoretical chemistry, UV–Vis spectroscopy, and NMR. Their research provides insights into the compound's structural behavior and its potential application in theoretical and applied chemistry (Hristova et al., 2017).
Host-Guest Complexation
Pitchumani and Vellayappan (1992) investigated the host-guest complexation of 3-(Naphthalen-1-yl)-5-nitrobenzoic acid with β-cyclodextrin. The study revealed formation constants for both the conjugate acid and base forms, indicating the compound's potential in forming stable complexes and its application in molecular recognition and supramolecular chemistry (Pitchumani & Vellayappan, 1992).
Luminescent Materials
Shi et al. (2012) synthesized novel luminescent Eu(III) complexes using 3-(Naphthalen-1-yl)-5-nitrobenzoic acid derivatives. These complexes showed efficient sensitization by the ligand, resulting in high-intensity photoluminescence. This demonstrates the compound's potential in the development of luminescent materials for various applications, including display technologies (Shi et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-naphthalen-1-yl-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXBPYOTQZIDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690977 |
Source


|
| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
CAS RN |
1261964-85-5 |
Source


|
| Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
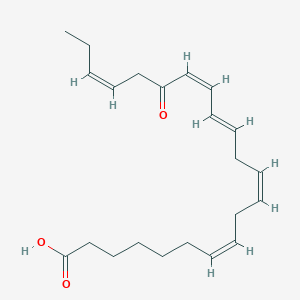
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
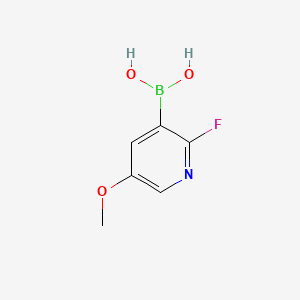

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)
